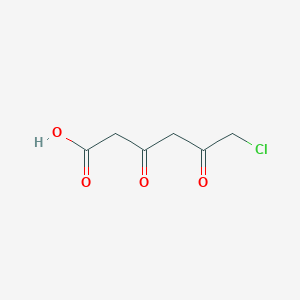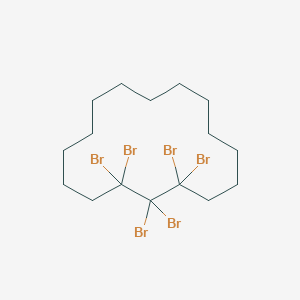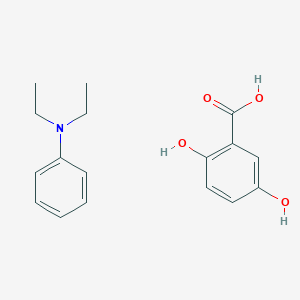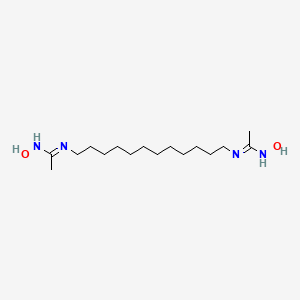![molecular formula C21H25NO B12590386 Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- CAS No. 648928-57-8](/img/structure/B12590386.png)
Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl-: is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound is part of a broader class of spiro compounds known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- typically involves a multi-step process. One common method includes the condensation of substituted isatins with 1,3-diketone compounds in the presence of a catalyst. For example, a mild and efficient synthetic route has been developed using graphene oxide-supported dicationic ionic liquid as a heterogeneous catalyst in aqueous media . This method yields high purity products with excellent isolated yields within a short reaction time.
Industrial Production Methods
Industrial production of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiroxanthene derivatives, while reduction could produce spirohydrocarbons .
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for developing new therapeutics .
Medicine
In medicine, Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[indoline-3,9’-xanthene]
- Spiro[acridine-9,9’-xanthene]
- Spiro[pyrrolidine-3,9’-xanthene]
Uniqueness
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
648928-57-8 |
|---|---|
Formule moléculaire |
C21H25NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-butylspiro[piperidine-3,9'-xanthene] |
InChI |
InChI=1S/C21H25NO/c1-2-3-14-22-15-8-13-21(16-22)17-9-4-6-11-19(17)23-20-12-7-5-10-18(20)21/h4-7,9-12H,2-3,8,13-16H2,1H3 |
Clé InChI |
ZTRZXTFZUZGZOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)





![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)

![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)

![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione](/img/structure/B12590379.png)
